molecular formula C6H7ClN2O B8506767 4-Chloro-2,6-dimethylpyrimidine 1-oxide

4-Chloro-2,6-dimethylpyrimidine 1-oxide

Cat. No.: B8506767
M. Wt: 158.58 g/mol
InChI Key: BYOCTKLVRVDWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-dimethylpyrimidine 1-oxide is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H7ClN2O/c1-4-3-6(7)8-5(2)9(4)10/h3H,1-2H3

InChI Key

BYOCTKLVRVDWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=[N+]1[O-])C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g (14.03×10-2 mol) of 2,4-dimethyl-6-chloropyrimidine are dissolved in 300 ml of dichloromethane in a 500 ml three-necked flask fitted with a thermometer and a magnetic stirrer. The mixture is cooled to 5° C. and 65.3 g of 55% metachloroperbenzoic acid, which is about 1.5 equivalents, are then added in solid portions. The reaction mixture is then stirred for 24 hours at ambient temperature (25° C.) and then filtered through a 3 frit. The filtrate is washed with 150 ml of a 6% aqueous sodium hydroxide solution and then with 2×50 ml of water to render neutral. It is then dried over sodium sulphate and then filtered through paper and evaporated. The crude mass is recrystallised from n-hexane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two

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